(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
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Overview
Description
The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate is a complex organic molecule characterized by its unique structure, which includes a benzodioxin ring, a benzofuran ring, and a phenylprop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and benzofuran intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Thiosulfate compounds
Uniqueness
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate: is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzodioxin and benzofuran rings, along with the phenylprop-2-enoate group, sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C26H17ClO6 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C26H17ClO6/c27-19-10-17(26-18(11-19)14-30-15-31-26)12-23-25(29)21-8-7-20(13-22(21)33-23)32-24(28)9-6-16-4-2-1-3-5-16/h1-13H,14-15H2/b9-6+,23-12- |
InChI Key |
QBXBDNPTXIWDCG-LMKPGGDOSA-N |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)/C=C/C5=CC=CC=C5)OCO1 |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C=CC5=CC=CC=C5)OCO1 |
Origin of Product |
United States |
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